
Phillygenin
Descripción general
Descripción
La filigenina es un compuesto lignano extraído del fruto de Forsythia suspensa, una planta ampliamente utilizada en la medicina tradicional china. Este compuesto es conocido por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antitumorales y antibacterianas . A pesar de su potencial, el desarrollo y la aplicación de la filigenina son limitados debido a su baja biodisponibilidad y solubilidad .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La filigenina se puede sintetizar mediante diversas reacciones químicas que involucran el precursor filirina. Un método común implica la hidrólisis de la filirina para producir filigenina. Este proceso generalmente requiere condiciones ácidas o enzimáticas para descomponer el enlace glucosídico en la filirina .
Métodos de Producción Industrial: En entornos industriales, la filigenina a menudo se extrae de Forsythia suspensa utilizando métodos de extracción con solventes. El material vegetal se seca y muele primero, luego se somete a extracción con solventes como etanol o metanol. El extracto luego se purifica utilizando técnicas como la cromatografía en columna para aislar la filigenina .
Análisis De Reacciones Químicas
Tipos de Reacciones: La filigenina experimenta varias reacciones químicas, que incluyen:
Oxidación: La filigenina se puede oxidar para formar diferentes derivados, que pueden exhibir actividades biológicas mejoradas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la filigenina, lo que podría alterar sus propiedades farmacológicas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios reactivos, incluidos halógenos y agentes alquilantes, en condiciones apropiadas.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de la filigenina puede producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de filigenina sustituidos .
Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Properties
Phillygenin has been extensively studied for its analgesic and anti-inflammatory effects. A pivotal study demonstrated that this compound extracted from Forsythia suspensa leaves significantly reduced pain responses in animal models. The compound was shown to inhibit carrageenan-induced paw edema and xylene-induced ear edema, suggesting its efficacy in managing inflammatory conditions. Key inflammatory mediators such as IL-6, TNF-α, and NO were notably reduced following treatment with this compound, indicating its potential as a therapeutic agent for pain and inflammation-related disorders .
Table 1: Summary of Analgesic and Anti-Inflammatory Effects of this compound
Neuroprotective Effects
Recent investigations have highlighted this compound's neuroprotective properties, particularly in the context of neuroinflammation. In an experimental model of spinal cord injury, this compound was found to significantly inhibit inflammatory responses and neuronal apoptosis while promoting axonal regeneration. The underlying mechanism involves modulation of the TLR4/MyD88/NF-κB signaling pathway, which is crucial for neuroinflammatory processes .
Table 2: Neuroprotective Mechanisms of this compound
Study Reference | Model Used | Mechanism Identified |
---|---|---|
Spinal cord injury model | Modulation of TLR4/MyD88/NF-κB pathway | |
Pulmonary epithelial cells | Activation of PPARγ signaling |
Gastrointestinal Health
This compound has also demonstrated significant benefits in gastrointestinal health. A study focusing on dextran sulfate sodium-induced colitis in mice revealed that this compound administration improved intestinal barrier function and alleviated colitis symptoms. The compound achieved this by modulating the TLR4/Src-mediated MAPK and NF-κB signaling pathways, highlighting its potential as a treatment for inflammatory bowel diseases .
Table 3: Impact of this compound on Gastrointestinal Disorders
Study Reference | Model Used | Observed Effects |
---|---|---|
DSS-induced colitis model | Reduced inflammation and improved mucosal barrier |
Metabolic Effects
This compound's influence extends to metabolic health as well. It has been implicated in regulating glucose metabolism and exhibiting anti-obesity effects through the PI3K/Akt signaling pathway. Studies suggest that this compound may enhance insulin sensitivity and influence lipid metabolism, making it a candidate for addressing metabolic disorders .
Table 4: Metabolic Effects of this compound
Mecanismo De Acción
La filigenina ejerce sus efectos a través de múltiples objetivos y vías moleculares:
Antiinflamatorio: La filigenina inhibe la activación de la vía de señalización del factor nuclear kappa B (NF-κB), reduciendo la producción de citoquinas proinflamatorias.
Antibacteriano: La filigenina interrumpe la formación de biopelículas bacterianas y provoca la fuga de ATP, lo que lleva a la muerte celular bacteriana.
Comparación Con Compuestos Similares
La filigenina es única entre los compuestos lignanos debido a sus actividades biológicas y objetivos moleculares específicos. Los compuestos similares incluyen:
Filirina: El precursor glucósido de la filigenina, que también exhibe propiedades antiinflamatorias y antioxidantes.
Epipinoresinol: Otro compuesto lignano con actividades antioxidantes y antiinflamatorias similares.
La filigenina destaca por su potente actividad antibacteriana y su capacidad para inhibir la formación de biopelículas, lo que la convierte en un compuesto valioso para el desarrollo de nuevos agentes terapéuticos .
Actividad Biológica
Phillygenin, a bioactive compound primarily extracted from the plant Forsythia suspensa, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its antioxidant, anti-inflammatory, analgesic, and neuroprotective effects, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is classified as a lignan and is characterized by its complex structure, which includes a hexahydrofurofuran moiety. Its molecular formula is , and it exhibits a range of pharmacological properties that make it a candidate for therapeutic applications.
Antioxidant Activity
This compound has demonstrated potent antioxidant activity. In vitro studies have shown that it effectively scavenges free radicals, specifically DPPH and ABTS radicals, with IC50 values of 102 μg/mL and 49 μg/mL, respectively . This antioxidant capacity is attributed to its ability to inhibit oxidative stress, which is crucial in preventing cellular damage.
Table 1: Antioxidant Activity of this compound
Compound | IC50 (μg/mL) | Assay Type |
---|---|---|
This compound | 102 | DPPH Radical Scavenging |
This compound | 49 | ABTS Radical Scavenging |
Anti-inflammatory Effects
This compound has been shown to exert significant anti-inflammatory effects. A study indicated that this compound inhibits inflammation in pulmonary epithelial cells by activating the PPARγ signaling pathway. This mechanism involves downregulating MMP8, leading to reduced inflammatory responses . Furthermore, this compound has been reported to alleviate liver fibrosis by inhibiting the TLR4/MyD88/NF-κB signaling pathway .
Case Study: Acute Lung Injury
In a study on acute lung injury (ALI), this compound administration resulted in decreased inflammation markers and improved lung function in animal models. The compound's ability to modulate inflammatory pathways highlights its potential as a therapeutic agent for respiratory conditions.
Analgesic Properties
Recent research has identified this compound's analgesic potential. In experiments involving carrageenan-induced paw edema in mice, this compound significantly reduced pain responses and inflammation markers such as IL-6 and TNF-α . The compound also inhibited COX-2 expression, suggesting its utility in managing pain and inflammation-related disorders.
Table 2: Analgesic Activity of this compound
Study Type | Result |
---|---|
Carrageenan-Induced Edema | Significant reduction in pain response |
Inflammatory Markers | Decreased IL-6, TNF-α levels |
Neuroprotective Effects
This compound has shown promise in neuroprotection through its modulation of neurotransmitter release. A study demonstrated that this compound inhibits glutamate exocytosis from rat cerebrocortical synaptosomes by reducing calcium influx through Cav2.2 channels . This effect suggests a potential role for this compound in treating neurodegenerative diseases characterized by excitotoxicity.
The inhibition of glutamate release is mediated via the MAPK/ERK signaling pathway. This compound's action on this pathway indicates its capability to protect neuronal cells from excitotoxic damage.
Hepatoprotective Effects
This compound has also been investigated for its hepatoprotective properties. In animal models of liver injury induced by CCl4, this compound administration resulted in significant liver protection attributed to its antioxidant effects and inhibition of cytochrome P450 2E1 activity . This suggests that this compound may be beneficial in treating liver diseases.
Propiedades
IUPAC Name |
4-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJKKWDCUOOTEW-YJPXFSGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197588 | |
Record name | Phillygenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-39-8 | |
Record name | Phillygenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phillygenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SYLVATESMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886IAL08GN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of phillygenin?
A1: Research indicates that this compound interacts with multiple molecular targets, influencing various signaling pathways. Some key targets include:* RhoA: this compound directly targets RhoA, acting as an inhibitor and counteracting the effects of RhoA activators. This interaction modulates ROCK1 activity and downstream NF-κB/NFATc1/c-fos signaling, impacting osteoclast differentiation and bone loss. [] * Pregnane X Receptor (PXR): this compound binds to PXR, inhibiting NF-κB P65 activity. This interaction contributes to its anti-inflammatory effects in acute lung injury models by suppressing the expression of phosphorylated JNK, P38, Erk, and P65. [] * Akt: this compound allosterically inhibits Akt, reducing its phosphorylation and subsequently attenuating inflammatory responses and influencing glucose metabolic parameters. This inhibition affects downstream signaling pathways, including IKKα/β, NF-κB, and GSK3β. []* Cav2.2 Calcium Channels: this compound inhibits Cav2.2 calcium channels in rat cerebrocortical nerve terminals, reducing calcium influx and suppressing glutamate release. This effect is linked to the suppression of the MAPK/ERK/synapsin I signaling cascade, suggesting a potential role in neuroprotection. []
Q2: How does this compound's interaction with these targets translate into its observed biological effects?
A2: this compound's interaction with these targets triggers a cascade of downstream effects contributing to its diverse biological activities. For example:* Anti-inflammatory activity: By inhibiting NF-κB signaling through its interaction with PXR and Akt, this compound reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-18. [, ] This effect contributes to its efficacy in models of acute lung injury, arthritis, and colitis. [, , , ]* Anti-osteoclastogenic effect: this compound's inhibition of RhoA leads to the suppression of osteoclast differentiation and bone resorption. This effect is mediated through the modulation of ROCK1 activity and the NF-κB/NFATc1/c-fos pathway. []* Anti-cancer activity: this compound has shown anti-cancer effects in various models. While the specific mechanisms may vary depending on the cancer type, its interaction with targets like MELK [] and its modulation of cell cycle progression and apoptosis [, ] play crucial roles.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C23H24O6 and a molecular weight of 396.43 g/mol. []
Q4: Are there any spectroscopic data available for characterizing this compound?
A4: Yes, spectroscopic techniques, especially nuclear magnetic resonance (NMR), have been extensively used to characterize this compound. ¹³C-NMR spectroscopy played a crucial role in determining the position of glucose linkage in phillyrin, a glycoside of this compound. []
Q5: What is known about the stability of this compound under various conditions?
A5: While specific stability data under varying conditions is limited in the provided research, one study developed a self-microemulsifying drug delivery system (SMEDDS) of this compound and reported satisfactory stability. [] This suggests that formulation strategies can be employed to enhance this compound's stability and bioavailability.
Q6: What formulation strategies have been explored to improve this compound's delivery?
A6: Researchers have investigated SMEDDS as a promising approach to enhance this compound's oral bioavailability. [] This formulation demonstrated significantly improved dissolution and bioavailability compared to free this compound in rat studies.
Q7: Is there information available regarding the safety profile and toxicology of this compound?
A7: While the provided research focuses on this compound's pharmacological activities, comprehensive toxicology studies and information on SHE regulations are limited within these papers.
Q8: What is known about the pharmacokinetics of this compound?
A8: Research suggests that this compound is efficiently absorbed after oral administration, with an oral bioavailability of 56.4% observed in mice. [] Following administration, two primary metabolites, hydroxylated and dimethylated this compound, have been identified in mouse urine. []
Q9: What in vitro models have been used to study this compound's activity?
A9: Various cell-based assays have been employed to investigate this compound's effects. Examples include:* RAW264.7 cells: This macrophage cell line is commonly used to study inflammation, and this compound has demonstrated anti-inflammatory effects in LPS-stimulated RAW264.7 cells. [] * BEAS-2B cells: This human bronchial epithelial cell line is used in respiratory disease models. This compound was shown to attenuate inflammation and apoptosis in LPS-induced BEAS-2B cells. [] * A549 and SPC-A1 cells: These human lung adenocarcinoma cell lines are used in cancer research. This compound inhibited proliferation and induced apoptosis in these cells. []* Primary Mouse Bone Marrow Macrophages (mBMMs): this compound inhibited osteoclastogenesis in mBMMs, providing insights into its effects on bone metabolism. []
Q10: What in vivo models have been used to assess this compound's efficacy?
A10: Several animal models have been employed to evaluate this compound's therapeutic potential:* LPS-induced acute pneumonia: this compound demonstrated protective effects in rat models of LPS-induced pneumonia, reducing lung injury, inflammatory cell infiltration, and cytokine levels. [, ] * DSS-induced colitis: this compound alleviated symptoms in mice with DSS-induced colitis, improving disease activity index, colon length, and histological damage. [] It also protected the intestinal barrier and modulated gut microbiota. [, ] * Carbon tetrachloride (CCl4)-induced liver fibrosis: this compound ameliorated liver injury, fibrosis, and inflammation in CCl4-treated mice, suggesting potential for treating liver fibrosis. []* Ovariectomy-induced bone loss: this compound inhibited bone loss in ovariectomized mice, highlighting its potential for managing osteoporosis. []
Q11: How does the formulation of this compound affect its dissolution and solubility?
A11: Formulating this compound as SMEDDS significantly enhanced its dissolution rate compared to free this compound. [] This improved dissolution is likely a key factor contributing to the enhanced oral bioavailability observed with the SMEDDS formulation.
Q12: What are some key historical milestones in this compound research?
A12: Research on this compound has progressed from initial isolation and structural elucidation to exploring its therapeutic potential in various disease models. Early studies focused on its presence in traditional medicinal plants like Forsythia suspensa. Over time, research has uncovered its diverse biological activities, leading to investigations into its mechanisms of action and potential applications in areas like inflammation, cancer, and bone disorders. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.